5-Bromo-2-chloro-4-nitropyridine 1-oxide molecular weight
5-Bromo-2-chloro-4-nitropyridine 1-oxide molecular weight
An In-Depth Technical Guide to 5-Bromo-2-chloro-4-nitropyridine 1-oxide
Introduction
5-Bromo-2-chloro-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of multiple electron-withdrawing groups on the pyridine N-oxide core, make it a potent electrophile and an important intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties and Identification
The molecular structure of 5-Bromo-2-chloro-4-nitropyridine 1-oxide is characterized by a pyridine N-oxide ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a nitro group at the 4-position.[1] This arrangement of electron-withdrawing substituents renders the pyridine ring highly electron-deficient, which is the primary determinant of its chemical reactivity.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₂O₃ | [1][2] |
| Molecular Weight | 253.44 g/mol | [1] |
| CAS Number | 1379366-01-4 | [1][2] |
| IUPAC Name | 5-bromo-2-chloro-4-nitro-1-oxidopyridin-1-ium | [1] |
| Canonical SMILES | C1=C(C(=C[O-])Br)[O-] | [1] |
| InChI Key | VNXKIYKPSUWDKP-UHFFFAOYSA-N | [1] |
| Appearance | Typically a solid | [3] |
Synthesis and Mechanism
The synthesis of 5-Bromo-2-chloro-4-nitropyridine 1-oxide is not a trivial process and typically involves a multi-step sequence designed to introduce the substituents with correct regioselectivity. The general and most logical pathway involves the sequential functionalization of a simpler pyridine precursor.[1]
General Synthetic Strategy
The established synthetic route proceeds through three key transformations:
-
Nitration: Introduction of the nitro group at the 4-position of a suitable pyridine derivative, such as 2-chloropyridine. This step is typically achieved using strong nitrating agents like a mixture of nitric and sulfuric acids.[4]
-
Bromination: Subsequent halogenation of the nitrated intermediate to install the bromine atom at the 5-position.
-
N-Oxidation: The final step is the oxidation of the pyridine nitrogen to the corresponding N-oxide. This is a critical transformation that further modulates the electronic properties of the ring.
Caption: General synthetic workflow for 5-Bromo-2-chloro-4-nitropyridine 1-oxide.
Experimental Protocol: N-Oxidation
The N-oxidation of a substituted pyridine is a cornerstone of heterocyclic chemistry. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for this transformation due to their electrophilic oxygen atom.[1][5]
Objective: To synthesize 5-Bromo-2-chloro-4-nitropyridine 1-oxide from 5-Bromo-2-chloro-4-nitropyridine.
Materials:
-
5-Bromo-2-chloro-4-nitropyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~1.5 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: Dissolve 5-Bromo-2-chloro-4-nitropyridine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 5-Bromo-2-chloro-4-nitropyridine 1-oxide.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Bromo-2-chloro-4-nitropyridine 1-oxide is dominated by the electron-deficient nature of the aromatic ring. The combined electron-withdrawing effects of the chloro, bromo, nitro, and N-oxide functionalities make the ring highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .
The nitro group at the 4-position, along with the N-oxide, strongly activates the 2- and 6-positions towards nucleophilic attack.[1] Since the 6-position is unsubstituted (possesses a hydrogen atom), the 2-position, which bears a good leaving group (chloride), is the primary site of reaction. This regioselectivity is a key feature that makes this compound a predictable and reliable synthetic intermediate.
Caption: SₙAr reactivity of 5-Bromo-2-chloro-4-nitropyridine 1-oxide.
Applications in Research and Development
This compound serves as a pivotal intermediate in several areas of chemical science.
-
Medicinal Chemistry: It is a key building block for the synthesis of novel pharmaceutical agents. Its derivatives have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1] The predictable reactivity allows for the systematic introduction of various functional groups at the 2-position to build libraries of compounds for screening and lead optimization.
-
Agrochemicals: In the agrochemical sector, this molecule is a precursor for creating new pesticides and herbicides.[1] The N-oxide moiety can influence the compound's interaction with biological targets and its environmental degradation profile.
-
Materials Science: The reactive nature of 5-Bromo-2-chloro-4-nitropyridine 1-oxide allows it to be incorporated into polymers and other advanced materials. Its inclusion can introduce specific electronic or thermal properties into the final material.[1]
Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for 5-Bromo-2-chloro-4-nitropyridine 1-oxide is not widely available, data from structurally similar compounds provide essential guidance for safe handling. The non-oxidized analogue, 5-Bromo-2-chloro-4-nitropyridine, is classified as acutely toxic and a severe irritant.[6] Related compounds like 5-bromo-2-nitropyridine are also known skin, eye, and respiratory irritants.[7] Therefore, stringent safety precautions are mandatory.
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled (extrapolated from[6]). |
| Skin Irritation | Causes skin irritation (extrapolated from[6][7]). |
| Eye Damage | Causes serious eye damage/irritation (extrapolated from[6][7]). |
| Respiratory Irritation | May cause respiratory irritation (extrapolated from[6][7]). |
Handling Procedures:
-
Always handle this chemical in a well-ventilated fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.
-
Avoid generating dust.[8]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]
-
If swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.
Conclusion
5-Bromo-2-chloro-4-nitropyridine 1-oxide is a high-value chemical intermediate whose utility is rooted in its highly activated and regioselective nature. For researchers in drug discovery and materials science, it offers a reliable scaffold for introducing molecular diversity through nucleophilic aromatic substitution. Understanding its synthesis, reactivity, and handling requirements is essential for leveraging its full potential in the laboratory and beyond. Its continued use as a building block is expected to contribute to the development of novel compounds with significant therapeutic and industrial applications.
References
-
Benchchem. 5-Bromo-2-chloro-4-nitropyridine 1-oxide | 1379366-01-4.
-
Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
-
PubChem. 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306.
-
Guidechem. 5-bromo-2-chloro-4-nitropyridine 1-oxide 1379366-01-4 wiki.
-
Special Chemical. Molybdic acid 7782-91-4 Trader.
-
BLDpharm. 1379366-01-4|5-Bromo-2-chloro-4-nitropyridine 1-oxide.
-
ChemicalBook. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE | 62516-08-9.
-
Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and its derivatives.
-
Fisher Scientific. Safety Data Sheet - 5-Bromo-2-chloropyrimidine.
-
Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
-
Boron Molecular. Safety Data Sheet - 5-Bromo-2-chloropyrimidine.
-
ResearchGate. Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine.
-
The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
-
Jubilant Ingrevia. 5-bromo-2-nitropyridine Safety Data Sheet.
-
TCI Chemicals. SAFETY DATA SHEET - 5-Bromo-2-cyano-3-nitropyridine.
-
Organic Syntheses. pyridine-n-oxide.
-
PubMed Central (PMC). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents.
-
Dana Bioscience. 5-Bromo-2-chloro-4-nitropyridine 1g.
Sources
- 1. 5-Bromo-2-chloro-4-nitropyridine 1-oxide | 1379366-01-4 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE | 62516-08-9 [chemicalbook.com]
- 4. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. boronmolecular.com [boronmolecular.com]
- 9. fishersci.com [fishersci.com]
